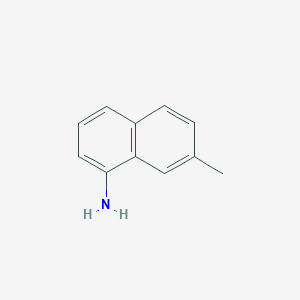

7-Methylnaphthalen-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57010. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBYSMPTIQBFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288635 | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-34-0 | |

| Record name | 7-Methyl-1-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 57010 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6939-34-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methylnaphthalen-1-amine: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 7-Methylnaphthalen-1-amine, a crucial building block for researchers, scientists, and professionals in the field of drug development. With a focus on its application in targeted protein degradation, this document synthesizes its chemical properties, synthesis, and characterization, offering field-proven insights into its utility.

Introduction: The Emergence of this compound in Medicinal Chemistry

This compound (CAS No: 6939-34-0) is a substituted naphthalenamine that has garnered significant interest in contemporary medicinal chemistry.[1] Its rigid, bicyclic aromatic structure provides a valuable scaffold for the design of small molecules intended to interact with biological targets. Most notably, it has been classified as a "Protein Degrader Building Block," highlighting its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other modalities for targeted protein degradation.[2] This guide will delve into the core scientific principles and practical methodologies associated with this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic characteristics when incorporated into larger molecules.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 6939-34-0 | [1] |

| Appearance | Brown to black solid | [3] |

| Melting Point | 57-58 °C | [4] |

| Boiling Point | 162 °C @ 10 Torr | [4] |

| pKa (Predicted) | 4.34 ± 0.10 | [3] |

| LogP (Predicted) | 2.6 | [1] |

Synthesis of this compound

The primary and most established method for the synthesis of naphthalenamines from their corresponding naphthols is the Bucherer-Lepetit reaction .[5] This reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and ammonia or an amine.[5][6]

Reaction Principle

The Bucherer-Lepetit reaction is a reversible nucleophilic substitution reaction. The key to this transformation is the temporary dearomatization of the naphthalene ring system upon the addition of bisulfite, which facilitates the subsequent nucleophilic attack by an amine.[6]

Sources

An In-depth Technical Guide to 7-Methylnaphthalen-1-amine: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methylnaphthalen-1-amine is a key aromatic amine building block with significant potential in medicinal chemistry and materials science. Its rigid, planar naphthalene core, combined with the electronic properties of the amino and methyl substituents, makes it an attractive scaffold for the design of novel therapeutic agents, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the structure, physicochemical properties, synthesis, and spectroscopic characterization of this compound. Furthermore, it delves into its emerging applications in drug discovery, with a focus on its role as a structural motif in the development of innovative therapeutics.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic aromatic structure derived from naphthalene, with a methyl group at the 7-position and an amino group at the 1-position. This substitution pattern influences the molecule's steric and electronic characteristics, which are crucial for its chemical reactivity and biological interactions.

The structure of this compound is as follows:

Figure 1: Chemical structure of this compound.

A summary of its key identifiers and physicochemical properties is provided in Table 1. The presence of the amino group imparts basic properties to the molecule[1]. The compound is typically a solid at room temperature[1].

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 6939-34-0 | [2] |

| Molecular Formula | C₁₁H₁₁N | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Brown to black solid | [1] |

| Melting Point | 57-58 °C | |

| Boiling Point | 162 °C @ 10 Torr | |

| Topological Polar Surface Area | 26 Ų | [2] |

| XLogP3 | 2.6 | [2] |

Table 1: Key Identifiers and Physicochemical Properties of this compound.

Synthesis of this compound

The synthesis of this compound can be approached through several established organic chemistry transformations. Two plausible and commonly employed routes are the Bucherer reaction starting from the corresponding naphthol and the reduction of a nitronaphthalene precursor.

Synthesis via the Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and a bisulfite[1][2][3]. This method is a cornerstone in the industrial synthesis of naphthalenamine derivatives.

The overall transformation is as follows:

Caption: General scheme for the synthesis of this compound via the Bucherer reaction.

Conceptual Protocol:

A detailed experimental protocol for the synthesis of the closely related 7-N,N-dimethylamino-2-naphthol via a one-pot Bucherer reaction has been reported, providing a strong basis for the synthesis of this compound[4]. The following is a proposed adaptation of that procedure:

-

Reaction Setup: In a high-pressure autoclave, charge 7-methyl-1-naphthol, sodium bisulfite, and an aqueous solution of ammonia. The molar ratio of the reactants is a critical parameter and should be optimized.

-

Reaction Conditions: Seal the autoclave and heat the mixture with stirring. The temperature and reaction time will need to be empirically determined, but temperatures in the range of 150-180 °C are typical for the Bucherer reaction.

-

Work-up: After cooling the reaction mixture, carefully neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Purification: The crude this compound can be collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography.

Synthesis via Reduction of 7-Methyl-1-nitronaphthalene

Another common and effective method for the preparation of aromatic amines is the reduction of the corresponding nitro compound. This two-step approach involves the nitration of 2-methylnaphthalene followed by the reduction of the nitro group.

Sources

A Technical Guide to the Synthesis of 7-Methylnaphthalen-1-amine from 2-Methylnaphthalene: A Strategic Approach to Regiocontrol

Abstract: This technical guide provides an in-depth analysis of the synthetic pathway to produce 7-Methylnaphthalen-1-amine, a valuable compound for research and pharmaceutical development, from the readily available starting material, 2-Methylnaphthalene. The synthesis of substituted naphthalenes is a foundational element of organic chemistry, yet achieving specific substitution patterns, such as the 1,7-disubstitution required for the target molecule, presents a significant regiochemical challenge. A direct functionalization approach is complicated by the inherent directing effects of the naphthalene core and the methyl substituent. This document elucidates the core chemical principles, explores the strategic hurdles, and outlines a plausible multi-step synthetic strategy. We will delve into the cornerstone reactions of electrophilic aromatic substitution and reduction, providing both theoretical grounding and practical protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

This compound is a substituted naphthylamine derivative of interest in medicinal chemistry and materials science. Its synthesis, particularly from 2-Methylnaphthalene, is a non-trivial pursuit that serves as an excellent case study in synthetic strategy and the control of chemical reactivity.

The core challenge lies in the transformation of a 2-substituted naphthalene into a 1,7-disubstituted product. Standard electrophilic substitution reactions on 2-methylnaphthalene do not readily yield products with functional groups on the distal ring at the 7-position. The directing effects of the methyl group, combined with the intrinsic reactivity of the naphthalene ring system, favor substitution at other positions. Therefore, a successful synthesis requires a carefully planned sequence of reactions to overcome these regiochemical preferences.

This guide will first review the fundamental reactions required for the synthesis—nitration and reduction—and then propose a strategic pathway to achieve the desired 1,7-substitution pattern, emphasizing the causality behind each experimental choice.

Foundational Principles: Nitration and Reduction of Naphthalenes

The synthesis of nearly all naphthylamines from their parent hydrocarbons proceeds through a two-stage process: the introduction of a nitro group (–NO₂) via electrophilic aromatic substitution, followed by its reduction to an amine (–NH₂).

Electrophilic Nitration of Substituted Naphthalenes

The nitration of naphthalene is a classic example of electrophilic aromatic substitution. The regioselectivity of this reaction is governed by both kinetic and thermodynamic factors.

-

Kinetic vs. Thermodynamic Control: Under typical, low-temperature conditions, nitration is kinetically controlled and preferentially occurs at the α-position (C1, C4, C5, C8). This is because the carbocation intermediate (the Wheland intermediate) formed by the attack of the nitronium ion (NO₂⁺) at an α-position is better stabilized by resonance, with more structures that preserve the aromaticity of the second ring.[1] This leads to a lower activation energy and a faster reaction rate.[1] Achieving substitution at the β-position (C2, C3, C6, C7) is more challenging and often requires specific catalysts or conditions that favor the thermodynamically more stable, but slower-forming, product.[1]

-

Substituent Effects: An activating group, such as the methyl group (–CH₃) in 2-methylnaphthalene, is generally ortho- and para-directing.[1] In the case of 2-methylnaphthalene, this further activates the C1 position (ortho) and the C6 position (para). The combination of the inherent α-selectivity of the naphthalene ring and the directing effect of the methyl group means that direct nitration of 2-methylnaphthalene overwhelmingly yields 2-methyl-1-nitronaphthalene as the major kinetic product. The formation of 2-methyl-7-nitronaphthalene, the direct precursor required for our target, is not a favored outcome of this reaction.

Reduction of the Nitro Group

The conversion of a nitro group to a primary amine is a robust and well-established transformation in organic synthesis. Several methods are available, with catalytic hydrogenation being one of the most common and efficient.

-

Catalytic Hydrogenation: This method involves treating the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.[2][3][4] The reaction is typically clean, high-yielding, and proceeds under relatively mild conditions. It is often the preferred method in industrial applications due to the avoidance of harsh acidic reagents and metal sludge waste.

-

Metal-Acid Reductions: Classic methods involve the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl).[5] For example, the reduction of 1-nitronaphthalene with tin and hydrochloric acid yields 1-naphthylamine.[5] While effective, these reactions can require stoichiometric amounts of metal and produce significant waste.

A Plausible Multi-Step Synthetic Strategy

Given that a simple nitration of 2-methylnaphthalene will not yield the necessary 2-methyl-7-nitronaphthalene precursor, a more sophisticated, multi-step approach is required. The following proposed pathway leverages established reactions in naphthalene chemistry to install the functional groups in the correct positions sequentially.

Sources

Introduction: Unveiling a Versatile Naphthylamine Core

An In-depth Technical Guide to 7-Methylnaphthalen-1-amine (CAS: 6939-34-0)

For Researchers, Scientists, and Drug Development Professionals

This compound, identified by the CAS number 6939-34-0, is a substituted naphthalenamine characterized by a naphthalene ring system bearing an amino group at the 1-position and a methyl group at the 7-position.[1] This bifunctional aromatic amine serves as a crucial building block in organic synthesis and is gaining traction within the pharmaceutical and materials science sectors. Its aromatic structure imparts significant stability, while the reactive amino group provides a versatile handle for a multitude of chemical transformations, including electrophilic aromatic substitutions.[1]

As a solid compound at room temperature, its utility extends from the synthesis of dyes and pigments to more sophisticated applications in medicinal chemistry.[1] Notably, it is classified within the product family of "Protein Degrader Building Blocks," highlighting its potential in the development of novel therapeutics such as PROTACs (Proteolysis-Targeting Chimeras).[2] This guide offers a senior application scientist's perspective on the core technical aspects of this compound, focusing on its properties, synthesis, applications, and safe handling.

Core Physicochemical & Structural Properties

The foundational characteristics of a chemical entity dictate its behavior and potential applications. The properties of this compound are summarized below, providing the essential data for experimental design and computational modeling.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source(s) |

| CAS Number | 6939-34-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁N | [1][2][3] |

| Molecular Weight | 157.21 g/mol | [2][3][5] |

| Melting Point | 57-58 °C | [3][5] |

| Boiling Point | 162 °C @ 10 Torr | [3][5] |

| Appearance | Solid at room temperature | [1] |

| IUPAC Name | This compound | [6] |

| SMILES | NC1=C2C(=CC=C(C)C2)C=C1 | [1] |

| InChI | InChI=1S/C11H11N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,12H2,1H3 | [1] |

| InChIKey | MYBYSMPTIQBFLA-UHFFFAOYSA-N | [1] |

Caption: 2D Structure of this compound.

Synthesis, Reactivity, and Mechanistic Considerations

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective utilization. While specific, detailed synthetic procedures for this compound are not extensively published in readily accessible literature, its structure suggests plausible and established synthetic routes.

Proposed Synthetic Pathway: The Bucherer Reaction

The Bucherer reaction is a cornerstone of amine synthesis from naphthols. This reversible reaction, typically catalyzed by a sulfite or bisulfite, allows for the amination of hydroxyl-substituted naphthalenes. A logical and industrially scalable approach to this compound would, therefore, start from the corresponding naphthol, 7-methylnaphthalen-1-ol.

Experimental Rationale: The reaction proceeds via the addition of bisulfite to the keto-tautomer of the naphthol, forming a tetralone-sulfonic acid intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine), leading to the displacement of the hydroxyl group and subsequent elimination of the bisulfite to yield the final amine product. The equilibrium is driven towards the amine product by using an excess of the aminating agent.

Caption: Proposed synthesis via the Bucherer Reaction.

Core Reactivity

The chemical personality of this compound is dominated by the interplay between the electron-donating amino group and the extended π-system of the naphthalene core.

-

Basicity: The lone pair of electrons on the nitrogen atom of the amino group confers basic properties, allowing the molecule to readily form salts with various acids.[1] This is a critical consideration for purification, formulation, and biological assays. The hydrochloride salt is a common derivative.[7]

-

Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 5). This predictable reactivity makes it an excellent precursor for synthesizing more complex, polysubstituted naphthalene derivatives.

-

Nucleophilicity: The amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation to form amides, secondary/tertiary amines, and imines, respectively. This is the key to its utility as a building block in multi-step syntheses.

Applications in Drug Discovery and Organic Synthesis

The true value of a chemical intermediate is realized in its applications. This compound is positioned as a high-value scaffold for several advanced applications.

Keystone Intermediate for Targeted Protein Degraders

The most compelling modern application for this molecule is its role as a building block for protein degraders.[2] In the synthesis of PROTACs and other molecular glues, specific aromatic scaffolds are required to construct the ligands that bind to the target protein or the E3 ubiquitin ligase. The naphthalenamine core provides a rigid, well-defined structure that can be elaborated upon to achieve high-affinity binding.

Sources

- 1. CAS 6939-34-0: 7-Methyl-1-naphthalenamine | CymitQuimica [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. aksci.com [aksci.com]

- 5. This compound CAS#: 6939-34-0 [m.chemicalbook.com]

- 6. This compound | C11H11N | CID 245268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Naphthalenamine Compounds in Modern Drug Discovery

Abstract

Naphthalenamine and its derivatives represent a cornerstone scaffold in medicinal chemistry, underpinning the development of a wide array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive literature review of naphthalenamine compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the core chemical properties, diverse synthetic methodologies, and the broad spectrum of biological activities exhibited by this versatile class of molecules. A critical analysis of structure-activity relationships (SAR) will be presented, offering insights into the rational design of novel therapeutics. Furthermore, this guide will address the crucial aspects of pharmacokinetics, metabolism, and the toxicological considerations associated with naphthalenamine derivatives. Detailed experimental protocols, data-rich tables, and illustrative diagrams are provided to create a self-validating and authoritative resource for advancing the discovery and development of naphthalenamine-based drugs.

Introduction: The Naphthalenamine Scaffold - A Privileged Structure in Medicinal Chemistry

The naphthalene ring system, a simple bicyclic aromatic hydrocarbon, provides a rigid and versatile platform for chemical modification, making it a privileged scaffold in the design of biologically active compounds.[4] The introduction of an amine functional group to this core structure gives rise to naphthalenamine (also known as naphthylamine), a molecule that has served as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[5]

Chemical Properties and Isomeric Considerations

Naphthalenamine exists as two primary isomers, 1-naphthylamine (α-naphthylamine) and 2-naphthylamine (β-naphthylamine), differing in the point of attachment of the amine group to the naphthalene core. These isomers exhibit distinct physical and chemical properties, which in turn influence their biological activity and toxicological profiles. For instance, 2-naphthylamine is a well-documented human carcinogen, primarily targeting the urinary bladder, a fact that necessitates careful consideration in drug design and handling.[1][6][7] In contrast, while still requiring cautious handling, 1-naphthylamine and its derivatives have been more widely explored for therapeutic applications.[5] The sulfonic acid derivatives of 1-naphthylamine, for example, are crucial intermediates in the synthesis of azo dyes.[8]

Historical Context and Evolution in Drug Discovery

Historically, naphthalenamine compounds were extensively used in the dye and rubber industries.[6][7] However, their intrinsic biological properties soon caught the attention of medicinal chemists. The planar aromatic nature of the naphthalene ring allows for effective intercalation with DNA and interaction with hydrophobic pockets of enzymes, making it a promising pharmacophore.[9] Over the decades, research has revealed that naphthalenamine derivatives possess a remarkable range of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and central nervous system (CNS) modulatory effects.[2][3][5] This has led to the development of several marketed drugs containing the naphthalene moiety, such as the beta-blocker propranolol and the antifungal agent terbinafine.[3]

Synthetic Strategies for Naphthalenamine Derivatives

The synthesis of naphthalenamine derivatives has evolved from classical methods to more sophisticated and efficient modern techniques, enabling the creation of diverse chemical libraries for drug screening.

Classical Synthesis: Reduction of Nitronaphthalenes

A traditional and still widely used method for the preparation of naphthalenamines is the reduction of the corresponding nitronaphthalene precursors.[8] This reaction can be achieved using various reducing agents, with iron powder in the presence of an acid like hydrochloric acid being a common and cost-effective choice.

Objective: To synthesize 1-naphthylamine from 1-nitronaphthalene.

Materials:

-

1-Nitronaphthalene

-

Iron filings

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium hydroxide (NaOH) solution

-

Steam distillation apparatus

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, create a mixture of 1-nitronaphthalene and water.

-

Add iron filings to the mixture. The amount of iron should be in stoichiometric excess.

-

Heat the mixture to reflux.

-

Slowly add concentrated HCl dropwise to the refluxing mixture. The reaction is exothermic and will proceed vigorously.

-

After the addition of HCl is complete, continue refluxing for several hours until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a NaOH solution to make it alkaline. This will precipitate iron hydroxides.

-

Subject the mixture to steam distillation. 1-Naphthylamine is volatile with steam and will co-distill.[8]

-

Collect the distillate, which will contain an aqueous solution of 1-naphthylamine.

-

Extract the 1-naphthylamine from the distillate using an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent using a rotary evaporator to yield crude 1-naphthylamine.

-

The crude product can be further purified by recrystallization or vacuum distillation.

Modern Synthetic Approaches

Modern organic synthesis offers more versatile and regioselective methods for preparing naphthalenamine derivatives.

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst. This method is highly versatile and allows for the synthesis of a wide range of substituted naphthalenamines.

[4+2] cycloaddition, or Diels-Alder reactions, can be employed to construct the naphthalene ring system with a pre-existing amine functionality. For instance, the reaction between a 3-amino-2-pyrone and a benzyne generated in situ can lead to the formation of 1-naphthylamine derivatives.[10]

Visualization of Synthetic Pathways

Caption: Synthetic routes to naphthalenamine derivatives.

Biological Activities and Therapeutic Potential

Naphthalenamine derivatives have been investigated for a multitude of biological activities, demonstrating their potential in treating a wide range of diseases.

Anticancer and Cytotoxic Properties

The planar structure of the naphthalene ring makes it an ideal candidate for DNA intercalation, a mechanism employed by many anticancer drugs to disrupt DNA replication and transcription in rapidly dividing cancer cells.[9] Furthermore, naphthalenamine derivatives can be designed to inhibit key enzymes involved in cancer progression.

Naphthylimides, a class of compounds derived from naphthalenamine, are known to be potent DNA intercalators.[9] Their planar aromatic core stacks between the base pairs of the DNA double helix, leading to structural distortions that interfere with cellular processes. Additionally, certain naphthalenamine analogs have been shown to inhibit enzymes crucial for cancer cell survival, such as peptidyl arginine deiminases (PADs).[11]

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines | MCF-7 (Breast) | < 10 µg/mL | [5] |

| H-460 (Lung) | < 10 µg/mL | [5] | |

| SF-268 (CNS) | < 10 µg/mL | [5] | |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast) | 0.03 - 0.06 | [4] |

| HeLa (Cervical) | 0.07 - 0.15 | [4] | |

| A549 (Lung) | 0.08 - 0.18 | [4] |

Objective: To assess the in vitro cytotoxicity of naphthalenamine derivatives against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[12]

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Naphthalenamine compounds to be tested

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the naphthalenamine compounds in complete medium. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in the CO2 incubator.

-

MTT Addition: After the incubation period, add a specific volume of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial and Antifungal Applications

Naphthalenamine derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi.[2][5][12] This makes them attractive candidates for the development of new antimicrobial agents, which are urgently needed to combat the rise of drug-resistant infections.

The antimicrobial potency of naphthalenamine analogs can be tuned by modifying their chemical structure. For example, the introduction of azetidin-2-one and thiazolidin-4-one moieties to the 2-naphthylamine scaffold has been shown to yield compounds with broad-spectrum antibacterial and notable antifungal activities.[13]

| Compound Class | Microorganism | Activity | Reference |

| N-(pyridinylmethyl)-naphthalen-1-amines | Various fungi | MIC 25–32 μg/mL | [5] |

| Naphthylamine analogs with azetidin-2-one | B. subtilis, S. aureus, E. coli, P. aeruginosa | Broad spectrum | [13] |

| Naphthylamine analogs with thiazolidin-4-one | C. albicans | Remarkable | [13] |

Objective: To determine the minimum concentration of a naphthalenamine compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Naphthalenamine compounds to be tested

-

Standardized microbial inoculum

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the naphthalenamine compound in the appropriate growth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculation: Add a specific volume of the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control well (medium with inoculum but no compound) and a sterility control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

Central Nervous System (CNS) Activity: Serotonin Reuptake Inhibition

Certain naphthalenamine derivatives have been identified as potent inhibitors of the serotonin transporter (SERT), a key mechanism in the treatment of depression and anxiety disorders.[14] The 3-(naphthalen-1-yl)propan-1-amine scaffold has emerged as a particularly promising starting point for the development of novel selective serotonin reuptake inhibitors (SSRIs).[14]

Structure-activity relationship studies on 3-(naphthalen-1-yl)propan-1-amine derivatives have revealed key structural features for potent SERT inhibition:

-

N-Alkylation: Mono-methylation of the primary amine significantly enhances potency.[14]

-

Substitution on the Naphthalene Ring: Small, electron-withdrawing groups at the 4-position of the naphthalene ring, such as fluorine or chlorine, markedly improve activity.[14]

Anti-inflammatory Effects

Several synthetic naphthalene derivatives have been shown to possess significant anti-inflammatory activities.[15][16] These compounds can inhibit the activation of neutrophils, which are key immune cells involved in the inflammatory response. For example, certain naphthalenamine derivatives have demonstrated the ability to inhibit the release of the granule enzyme lysozyme from stimulated neutrophils.[15][16]

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of naphthalenamine compounds and their biological activity is crucial for the rational design of more potent and selective drug candidates.

Impact of Substitution on the Naphthalene Ring

The position and nature of substituents on the naphthalene ring have a profound impact on biological activity. For instance, in the context of SERT inhibitors, substitution at the 4-position with small, electron-withdrawing groups is most favorable, while substitution at the 6- or 7-position has a lesser, though still positive, effect on potency.[14] In the case of certain antifungal derivatives of terbinafine, fluorine substitution at the 3, 5, and 7-positions, or chlorine at the 5-position, enhances activity against yeasts.[17]

Influence of N-Alkylation and Acylation

Modification of the amine group is another key strategy for modulating the pharmacological properties of naphthalenamine compounds. As mentioned earlier, mono-methylation of the primary amine in 3-(naphthalen-1-yl)propan-1-amine derivatives boosts SERT inhibitory potency, whereas larger N-alkyl groups lead to a decrease in activity.[14] The synthesis of naphthalenamine analogs with azetidin-2-one and thiazolidin-4-one moieties at the amine group has been shown to be a successful strategy for generating potent antimicrobial agents.[13]

Visualization of SAR

Caption: Key structure-activity relationships of naphthalenamine derivatives.

Pharmacokinetics, Metabolism, and Toxicology

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) and toxicological profile of naphthalenamine compounds is paramount for their development as safe and effective drugs.[18]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Naphthalene and its derivatives are generally lipophilic, which allows them to be readily absorbed through inhalation, ingestion, and dermal contact.[18] Once absorbed, they are distributed throughout the body via the bloodstream and have a tendency to accumulate in lipid-rich tissues like the liver, kidney, and brain.[18] Protein binding is another factor that influences their distribution.[18]

Metabolic Pathways of Naphthalenamine Compounds

The metabolism of naphthalenamine compounds primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes.[18][19] Metabolism generally proceeds through two phases:

-

Phase I (Oxidation): CYP enzymes, particularly CYP1A2 and CYP3A4, hydroxylate the naphthalene ring to form naphthols and dihydrodiols.[19] N-hydroxylation of the amine group can also occur, which is a critical step in the metabolic activation of 2-naphthylamine to its carcinogenic form.[7]

-

Phase II (Conjugation): The hydroxylated metabolites are then conjugated with polar molecules such as glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.[7]

Toxicological Profile and Carcinogenicity Concerns

The toxicology of naphthalenamine compounds is a significant consideration in drug development. As previously noted, 2-naphthylamine is a known human carcinogen, and its use is highly restricted.[6][7] The carcinogenicity of 2-naphthylamine is attributed to its metabolic activation to N-hydroxy-2-naphthylamine, which can form DNA adducts and lead to mutations.[7]

For other naphthalenamine derivatives being developed as therapeutics, thorough toxicological evaluation is essential. This includes acute, sub-acute, and chronic toxicity studies, as well as assessments of genotoxicity, carcinogenicity, and reproductive toxicity. For example, a toxicity study of naphthalen-2-yl 3,5-dinitrobenzoate, a candidate for Alzheimer's disease, involved acute, subacute, and teratogenicity studies in rats.[20] While a high single dose did not cause mortality, subacute administration led to changes in some hematological and biochemical parameters.[20]

Future Perspectives and Conclusion

Naphthalenamine compounds continue to be a rich source of inspiration for the design and discovery of new therapeutic agents. The versatility of the naphthalenamine scaffold, coupled with an ever-expanding toolkit of synthetic methodologies, allows for the fine-tuning of its pharmacological properties to target a wide range of diseases.

Future research in this area will likely focus on:

-

Rational Design of Selective Inhibitors: Leveraging a deeper understanding of SAR and computational modeling to design highly selective inhibitors for specific biological targets, thereby minimizing off-target effects and toxicity.

-

Exploration of New Therapeutic Areas: Investigating the potential of naphthalenamine derivatives in emerging therapeutic areas, such as neurodegenerative diseases and viral infections.

-

Development of Novel Drug Delivery Systems: Formulating naphthalenamine-based drugs in advanced drug delivery systems to improve their pharmacokinetic profiles, enhance their therapeutic efficacy, and reduce their toxicity.

References

- Benchchem. (n.d.). Structure-Activity Relationship (SAR) of 3-(Naphthalen-1-yl)propan-1-amine Derivatives as Serotonin Reuptake Inhibitors.

- IARC. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications.

- PMC. (n.d.). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives.

- NCBI Bookshelf. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations.

- MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.

- Benchchem. (n.d.). biological activity comparison of 1-Aminonaphthalene-2-acetonitrile derivatives.

- PubMed Central - NIH. (n.d.). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.

- ResearchGate. (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents.

- PubMed. (n.d.). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine.

- PubMed Central. (n.d.). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs.

- ResearchGate. (n.d.). Examples of naphthalene and 1‐naphthylamine derivatives.

- (n.d.). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities.

- Xia & He Publishing Inc. (n.d.). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety.

- Walsh Medical Media. (n.d.). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function.

- Benchchem. (n.d.). literature review of 1-isopropyl-2-aminonaphthalene.

- International Journal of Pharmaceutical Sciences. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential.

- PubMed. (2025). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity.

- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective.

- Wikipedia. (n.d.). 1-Naphthylamine.

- Frontiers. (2021). Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease.

- (n.d.). In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]

- 17. Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. walshmedicalmedia.com [walshmedicalmedia.com]

- 19. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Toxicity Evaluation of the Naphthalen-2-yl 3,5-Dinitrobenzoate: A Drug Candidate for Alzheimer Disease [frontiersin.org]

A Technical Guide to the Discovery and History of Methylnaphthalenamines

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of methylnaphthalenamines. These compounds, structurally characterized by a methyl group and an amino group attached to a naphthalene core, have played a significant, albeit often overshadowed, role in the advancement of chemical sciences. From their origins as intermediates in the burgeoning synthetic dye industry of the late 19th century to their contemporary application in the synthesis of high-value pharmaceuticals, the story of methylnaphthalenamines is one of evolving synthetic strategies, shifting industrial importance, and an increasing understanding of their chemical and toxicological properties. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the foundational chemistries, key historical milestones, and modern synthetic applications of this important class of aromatic amines.

Introduction: The Naphthalene Backbone and the Dawn of Synthetic Chemistry

The history of methylnaphthalenamines is intrinsically linked to the rise of the synthetic chemical industry in the mid-to-late 19th century. The isolation of naphthalene from coal tar in the early 1820s provided a readily available and inexpensive aromatic feedstock.[1] The subsequent development of nitration and reduction chemistries paved the way for the production of naphthylamines (aminonaphthalenes), which quickly became crucial building blocks for the burgeoning synthetic dye industry.[2][3][4] The introduction of a methyl group, either on the nitrogen atom (N-methylation) or on the naphthalene ring, offered a means to modify the properties of the resulting dyes and other chemical entities.

This guide will explore the discovery and synthetic history of the three main classes of simple methylnaphthalenamines:

-

N-Methyl-1-naphthylamine and N-Methyl-2-naphthylamine: Where the methyl group is attached to the nitrogen of the amino group.

-

Aminomethylnaphthalenes: Where a methyl group bridges the amino group and the naphthalene ring.

-

Methylnaphthalenamines (Cresylidines): Where both the amino and methyl groups are directly attached to the naphthalene ring (not the primary focus of this guide, but relevant in the broader context).

Foundational Syntheses: The Late 19th and Early 20th Centuries

The late 19th and early 20th centuries were a period of intense innovation in synthetic organic chemistry, with German chemists, in particular, making seminal contributions. The discovery of key named reactions provided the initial pathways to access N-methylated naphthalenamines.

The Fischer-Hepp Rearrangement: A Gateway to N-Methylated Naphthalenamines

First described in 1886 by Otto Philipp Fischer and Eduard Hepp, the Fischer-Hepp rearrangement provided an early, albeit indirect, route to N-methylated aromatic amines.[5][6] The reaction involves the acid-catalyzed rearrangement of an N-nitroso-N-alkylaniline to a p-nitroso-N-alkylaniline. While the primary focus of Fischer and Hepp's work was on benzene derivatives, the principles of this reaction could be extended to the naphthalene series.

The significance of this reaction lies in its ability to introduce a functional group (nitroso) onto the aromatic ring of a pre-existing N-methylated amine. This nitroso group could then be readily reduced to an amino group, or the initial N-nitroso-N-methylnaphthalenamine could be reduced to the corresponding N-methylnaphthalenamine. Although direct methylation of naphthylamines would become a more common route, the Fischer-Hepp rearrangement represents one of the earliest chemical transformations capable of producing precursors to substituted N-methylnaphthalenamines.

Reaction Workflow: Fischer-Hepp Rearrangement

Caption: Fischer-Hepp rearrangement workflow.

The Bucherer Reaction: A Versatile Tool for N-Alkylation

The Bucherer reaction, discovered by the French chemist Robert Lepetit in 1898 and further developed by the German chemist Hans Theodor Bucherer in 1904, proved to be a more direct and industrially significant route to N-substituted naphthylamines.[5][7] This reaction allows for the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite and an amine.[8] A key feature of the Bucherer reaction is its reversibility.

By employing a primary amine, such as methylamine, in place of ammonia, N-methyl-naphthylamines could be synthesized directly from the corresponding naphthols. This was particularly important for the synthesis of N-methyl-2-naphthylamine from 2-naphthol, a readily available starting material. The Bucherer reaction became a cornerstone of the dye industry for the production of a variety of naphthylamine derivatives.[5]

Reaction Mechanism: Bucherer Reaction for N-Methyl-2-naphthylamine Synthesis

Caption: Key steps in the Bucherer reaction.

Experimental Protocol: Synthesis of N-Methyl-2-naphthylamine via the Bucherer Reaction (Historical Example)

This protocol is a representative example based on the principles of the Bucherer reaction.

-

Reaction Setup: In a pressure autoclave, charge 2-naphthol, an aqueous solution of sodium bisulfite, and an aqueous solution of methylamine.

-

Heating: Seal the autoclave and heat the mixture to 150-170 °C. The pressure will rise due to the vapor pressure of the reactants and the ammonia generated in situ. Maintain this temperature for several hours.

-

Workup: After cooling, vent the autoclave. The reaction mixture will contain the desired N-methyl-2-naphthylamine, unreacted 2-naphthol, and various salts.

-

Isolation: Basify the mixture with a strong base (e.g., NaOH) to liberate the free amine. The N-methyl-2-naphthylamine can then be isolated by steam distillation or solvent extraction.

-

Purification: Further purification can be achieved by vacuum distillation or recrystallization of a suitable salt.

The Evolution of Synthetic Methodologies

While the foundational named reactions provided the initial access to methylnaphthalenamines, the 20th and 21st centuries have seen the development of more refined, efficient, and specialized synthetic methods.

Direct Alkylation of Naphthylamines

A more straightforward approach to the synthesis of N-methylnaphthalenamines is the direct alkylation of the parent naphthylamine with a methylating agent, such as methyl iodide or dimethyl sulfate. This method, however, can be complicated by over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylnaphthylamine). Careful control of stoichiometry and reaction conditions is necessary to achieve a good yield of the desired secondary amine.

Reductive Amination

Reductive amination of naphthaldehydes or naphthyl ketones with methylamine provides a high-yield and clean route to the corresponding methylnaphthalenamines. This method has become particularly important in modern pharmaceutical synthesis.

Modern Synthesis of N-Methyl-1-naphthalenemethanamine

The synthesis of N-methyl-1-naphthalenemethanamine is of significant contemporary interest as it is a key intermediate in the production of the antifungal drug terbinafine.[6] Modern synthetic routes often start from 1-chloromethylnaphthalene, which is reacted with methylamine.[9] An alternative and often higher-yielding approach involves the reaction of 1-chloromethylnaphthalene with N-methylformamide, followed by hydrolysis to yield the final product.[10][11]

Experimental Protocol: A Modern Synthesis of N-Methyl-1-naphthalenemethanamine [10][12]

-

Formation of the Formamide Adduct:

-

To a solution of 1-chloromethylnaphthalene and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide) in a suitable solvent (e.g., toluene), add N-methylformamide.

-

Cool the mixture and add a powdered base (e.g., potassium hydroxide) portion-wise, maintaining a low temperature.

-

Allow the reaction to proceed for several hours at room temperature.

-

Quench the reaction with water and separate the organic layer.

-

-

Hydrolysis:

-

The crude N-methyl-N-(1-naphthylmethyl)formamide can be hydrolyzed under either acidic or basic conditions.

-

Acidic Hydrolysis: Reflux the formamide adduct with aqueous sulfuric acid.

-

Basic Hydrolysis: Heat the formamide adduct with aqueous sodium hydroxide.

-

-

Isolation and Purification:

-

After hydrolysis, cool the reaction mixture and extract with a non-polar solvent (e.g., toluene).

-

Wash the organic extract with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure N-methyl-1-naphthalenemethanamine.

-

Table 1: Comparison of Synthetic Routes to N-Methylnaphthalenamines

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Historical Era |

| Fischer-Hepp Rearrangement | N-Methyl-naphthalenamine | Nitrous acid, HCl | Early method for ring functionalization | Indirect route, often low yields | Late 19th Century |

| Bucherer Reaction | Naphthol | Methylamine, Sodium Bisulfite | Good yields, uses readily available starting materials | Requires high temperatures and pressures | Early 20th Century |

| Direct Alkylation | Naphthylamine | Methyl iodide, Dimethyl sulfate | Direct, simple concept | Risk of over-alkylation | Early to Mid-20th Century |

| Reductive Amination | Naphthaldehyde/Ketone | Methylamine, Reducing agent (e.g., NaBH₃CN) | High yields, clean reaction | Starting aldehydes/ketones may be less accessible | Mid-20th Century to Present |

| From Chloromethylnaphthalene | 1-Chloromethylnaphthalene | Methylamine or N-Methylformamide | High yields, industrially scalable | 1-Chloromethylnaphthalene is a lachrymator | Late 20th Century to Present |

Industrial Applications: From Dyes to Drugs

The Dyestuff Industry

In the late 19th and early 20th centuries, naphthylamines and their derivatives were central to the production of azo dyes.[3] The methylation of the amino group allowed for the fine-tuning of the color of the resulting dye. While specific examples of commercially significant dyes derived exclusively from simple N-methylnaphthalenamines are not as well-documented as those from their parent compounds, it is certain that they were explored and utilized in the expansive dye chemistry of the era. The primary role of the amino group was to serve as a site for diazotization, followed by coupling with a suitable aromatic partner to form the azo linkage, the chromophore responsible for the color.

Pharmaceutical Synthesis

The most significant modern application of a methylnaphthalenamine is the use of N-methyl-1-naphthalenemethanamine as a key intermediate in the synthesis of terbinafine .[6] Terbinafine is a widely used allylamine antifungal drug. The N-methyl-1-naphthalenemethanamine moiety forms a crucial part of the final drug structure. This application has driven the development of highly efficient and scalable syntheses for this specific methylnaphthalenamine.

Analytical Characterization: A Historical Perspective

The methods for identifying and characterizing methylnaphthalenamines have evolved in line with the broader advancements in analytical chemistry.

-

Early Methods (Late 19th - Early 20th Century): Characterization relied heavily on classical methods such as melting point determination of the free base or its salts (e.g., hydrochloride, picrate), elemental analysis to determine the empirical formula, and color reactions with specific reagents. The separation of isomers was a significant challenge, often relying on fractional distillation or crystallization.

-

Mid-20th Century: The advent of spectroscopic techniques revolutionized the characterization of organic molecules. Infrared (IR) spectroscopy allowed for the identification of key functional groups (N-H and C-H stretching).

-

Modern Techniques: Today, a suite of powerful analytical tools is available for the unambiguous characterization of methylnaphthalenamines. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used for separation and quantification.[13] Mass spectrometry (MS) provides accurate molecular weight and fragmentation data, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) allows for the complete elucidation of the molecular structure, including the definitive placement of the methyl and amino groups on the naphthalene ring.

Toxicology and Safety Considerations

The toxicology of methylnaphthalenamines is a critical consideration, particularly given the known carcinogenicity of their parent compounds, 1-naphthylamine and especially 2-naphthylamine.

-

1-Naphthylamine: Is classified as a probable human carcinogen.[14] Industrial exposure has been linked to an increased risk of bladder cancer.[15]

-

2-Naphthylamine: Is a confirmed human carcinogen, with occupational exposure historically leading to a high incidence of bladder cancer.[16][17][18][19] Its use has been banned in many countries for decades.

The toxicity of the N-methylated derivatives is less well-documented than that of the parent amines. However, it is prudent to handle these compounds with extreme caution, assuming a similar toxicological profile. The metabolic activation of aromatic amines to carcinogenic species often involves N-hydroxylation, and it is plausible that N-methyl-naphthalenamines could undergo similar metabolic pathways. There is a lack of extensive, publicly available toxicological data specifically for N-methyl-1-naphthylamine and N-methyl-2-naphthylamine, necessitating the use of stringent safety protocols, including the use of personal protective equipment and engineering controls to minimize exposure.[20][21]

Conclusion

The journey of methylnaphthalenamines from their 19th-century origins as curiosities of the burgeoning dye industry to their present-day role as key pharmaceutical intermediates encapsulates a significant arc in the history of applied organic chemistry. The development of foundational synthetic reactions like the Fischer-Hepp rearrangement and the Bucherer reaction provided the initial means of accessing these compounds, paving the way for their industrial application. While their use in the dye industry has largely been superseded, the modern synthesis of specific isomers, such as N-methyl-1-naphthalenemethanamine, highlights their enduring importance in the life sciences. The well-established carcinogenicity of the parent naphthylamines serves as a stark reminder of the importance of thorough toxicological evaluation and safe handling practices in chemical research and manufacturing. This guide has aimed to provide a comprehensive historical and technical overview that underscores both the utility and the potential hazards of this fascinating and enduring class of chemical compounds.

References

-

Fischer, O., & Hepp, E. (1886). Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991–2995. [Link]

-

Bucherer, H. T. (1904). Über die Einwirkung schwefligsaurer Salze auf aromatische Amido- und Hydroxylverbindungen. Journal für Praktische Chemie, 69(1), 49-91. [Link]

-

Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved January 7, 2026, from [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Bucherer Reaction. Retrieved January 7, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8). [Link]

-

Indian Journal of Chemical Technology. (1994). Short Communication. [Link]

-

SciSpace. (n.d.). Fischer–Hepp rearrangement. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.

-

National Institute for Occupational Safety and Health. (1973). Hazard Review of Alpha-Naphthylamine (1-NA). [Link]

-

Surendranath College. (n.d.). Fischer-Hepp Rearrangement. [Link]

-

PubChem. (n.d.). N-Methyl-N-naphthylmethylamine. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). N-Methyl-1-naphthylamine. Retrieved January 7, 2026, from [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. Retrieved January 7, 2026, from [Link]

-

ICIS. (2008). A timeline of chemical manufacturing. [Link]

- Google Patents. (n.d.). Process of obtaining alpha-naphthylamine from a mixture of alpha and beta naphthylamines.

-

International Agency for Research on Cancer. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations (Vol. 100F). [Link]

-

PubChem. (n.d.). 2-Naphthalenamine, N-methyl-. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. Retrieved January 7, 2026, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Hazard review of alpha-naphthylamine (1-NA) (1-naphthylamine). Retrieved January 7, 2026, from [Link]

-

International Agency for Research on Cancer. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). Method of producing n-phenyl-2-naftylamine.

-

PubMed. (2012). Significant steps in the evolution of analytical chemistry. [Link]

- Google Patents. (n.d.). Process for the preparation of n-methyl-1-naphthalenemethanamine.

- Google Patents. (n.d.). Synthetic method of naftifine drug intermediate N-methyl-1-naphthalene.

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2020). 2-naphthylamine toxicity. [Link]

-

PubChem. (n.d.). 1-Naphthylamine. Retrieved January 7, 2026, from [Link]

-

Atmos Magazine. (2022). The Toxic History of Color. [Link]

-

The Online Books Page. (n.d.). Berichte der Deutschen Chemischen Gesellschaft archives. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). Divergent synthesis of 1-aminonaphthalene derivatives via the Diels–Alder reaction of 3-aminoarynes. [Link]

-

YouTube. (2020). Naphthalene Derivatives: Naphthol and Naphthylamine Organic Chemistry. [Link]

-

ChemRxiv. (2025). Divergent synthesis of 1-aminonaphthalene derivatives via the Diels–Alder reaction of 3-aminoarynes. [Link]

-

Science Museum. (2019). The colourful chemistry of artificial dyes. [Link]

-

ResearchGate. (n.d.). Naphthalene Derivatives. Retrieved January 7, 2026, from [Link]

-

Stanford Libraries. (n.d.). Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (2025). Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. [Link]

-

HathiTrust Digital Library. (n.d.). Catalog Record: Berichte der Deutschen Chemischen Gesellschaft. Retrieved January 7, 2026, from [Link]

Sources

- 1. grandviewresearch.com [grandviewresearch.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. atmos.earth [atmos.earth]

- 5. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]

- 6. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 7. m.youtube.com [m.youtube.com]

- 8. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 9. maximizemarketresearch.com [maximizemarketresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 12. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents [patents.google.com]

- 13. The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines | Semantic Scholar [semanticscholar.org]

- 14. 1-Naphthylamine | C10H9N | CID 8640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. ntrl.ntis.gov [ntrl.ntis.gov]

- 16. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part 10. Reactions of 3-methoxy-N-methyl-N-nitrosoaniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. echemi.com [echemi.com]

- 21. N-Methyl-N-naphthylmethylamine | C12H13N | CID 84474 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Research Potential of 7-Methylnaphthalen-1-amine: A Technical Guide for Scientists

Introduction: Beyond a Simple Aromatic Amine

7-Methylnaphthalen-1-amine, a seemingly unassuming bicyclic aromatic amine, holds significant untapped potential for researchers across medicinal chemistry, materials science, and chemical biology. Its rigid naphthalene scaffold, coupled with the reactive primary amine and the modulating methyl group, provides a versatile platform for the design and synthesis of novel compounds with diverse functionalities. This guide moves beyond a simple cataloging of properties to provide a forward-looking perspective on the tangible research applications of this molecule. We will explore its potential as a core structure for drug discovery, a building block for fluorescent probes, and a versatile intermediate in organic synthesis, all supported by detailed experimental frameworks.

The rationale for focusing on this compound stems from the well-documented and diverse biological activities of the broader naphthylamine chemical class. Naphthalene-based structures are present in numerous compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of the methyl group at the 7-position can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially offering advantages over unsubstituted naphthalenamines in biological systems. This guide serves as a technical roadmap for unlocking this potential.

Physicochemical Properties: The Foundation for Application

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. These properties, summarized in the table below, inform decisions on reaction conditions, solvent selection, and its potential behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | PubChem[3] |

| Molecular Weight | 157.21 g/mol | PubChem[3] |

| Melting Point | 57-58 °C | ChemicalBook[4] |

| Boiling Point | 162 °C at 10 Torr | ChemicalBook[4] |

| XLogP3 | 2.6 | PubChem[3] |

| CAS Number | 6939-34-0 | ChemScene[5] |

The moderate lipophilicity, as indicated by the XLogP3 value, suggests that this compound and its derivatives could possess favorable characteristics for traversing cellular membranes, a critical attribute for potential drug candidates.

PART 1: Medicinal Chemistry & Drug Discovery

The naphthalene scaffold is a privileged structure in medicinal chemistry.[6] this compound serves as an excellent starting point for the development of novel therapeutic agents, particularly in the realms of oncology and infectious diseases.

Anticancer Drug Development

Hypothesis: Derivatives of this compound can be synthesized to exhibit selective cytotoxicity against cancer cell lines. The naphthalene ring system can intercalate with DNA, while modifications at the amino group can be tailored to interact with specific enzymatic targets or cellular pathways.[2]

Workflow for Anticancer Drug Discovery:

Caption: Workflow for Anticancer Drug Discovery using this compound.

Experimental Protocols:

A. Synthesis of N-(7-methylnaphthalen-1-yl)acetamide (A Representative Amide Derivative):

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for instance, triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) or acetic anhydride to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water.

-

Extract the aqueous layer with the organic solvent used in the reaction.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-(7-methylnaphthalen-1-yl)acetamide.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Evaluation (MTT Assay):

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare a stock solution of the synthesized this compound derivative in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the existing medium in the 96-well plates with the medium containing the test compound. Include a vehicle control (DMSO in medium) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Drug Development

Hypothesis: The planar aromatic structure of this compound derivatives can facilitate interactions with microbial cell walls or intracellular targets, leading to antimicrobial activity.[1] Modifications to the amine group can be used to modulate the compound's spectrum of activity and potency.

Workflow for Antimicrobial Drug Discovery:

Caption: Workflow for Antimicrobial Drug Discovery using this compound.

Experimental Protocols:

A. Synthesis of a Schiff Base Derivative:

-

Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.

-

Add an equimolar amount of a selected aldehyde (e.g., salicylaldehyde) to the solution.

-

Add a catalytic amount of an acid, such as acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, and the solid product will often precipitate.

-

Collect the precipitate by filtration, wash with cold solvent, and dry.

-

Recrystallize the product from a suitable solvent if necessary.

-

Characterize the Schiff base using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

B. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[7][8]

-

Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the synthesized compound in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

PART 2: Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the naphthalene ring system makes this compound an attractive scaffold for the development of fluorescent probes and chemosensors.[10] The amino group provides a convenient handle for introducing specific recognition moieties that can interact with analytes of interest, leading to a detectable change in the fluorescence signal.

Hypothesis: By conjugating this compound with specific ionophores or reactive groups, fluorescent probes can be developed for the selective detection of metal ions, anions, or biologically relevant small molecules.

Workflow for Fluorescent Probe Development:

Caption: Workflow for Fluorescent Probe Development from this compound.

Experimental Protocol: Evaluation of a New Fluorescent Probe for Metal Ion Sensing:

-

Stock Solutions: Prepare stock solutions of the synthesized fluorescent probe in a suitable organic solvent (e.g., acetonitrile or DMSO) and stock solutions of various metal perchlorate or chloride salts in deionized water.

-

Fluorescence Measurements: In a quartz cuvette, place a solution of the fluorescent probe at a fixed concentration (e.g., 10 µM) in a buffered aqueous-organic mixture.

-

Selectivity Study: Record the fluorescence emission spectrum of the probe solution. Then, add a significant excess (e.g., 10 equivalents) of different metal ions to separate solutions of the probe and record the changes in the fluorescence spectrum. A significant enhancement or quenching of fluorescence in the presence of a particular metal ion indicates selectivity.

-

Fluorescence Titration: To a solution of the probe, incrementally add small aliquots of the stock solution of the target metal ion. After each addition, record the fluorescence emission spectrum.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the metal ion concentration. From this data, the binding constant and the limit of detection (LOD) can be calculated.

PART 3: A Versatile Building Block in Organic Synthesis

Beyond its direct applications, this compound is a valuable intermediate for the synthesis of more complex molecules.[11] Its primary amine can undergo a wide range of chemical transformations, allowing for its incorporation into diverse molecular architectures.

Potential Synthetic Transformations:

-